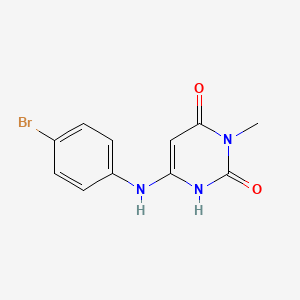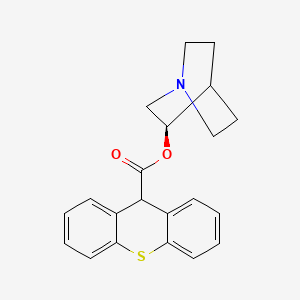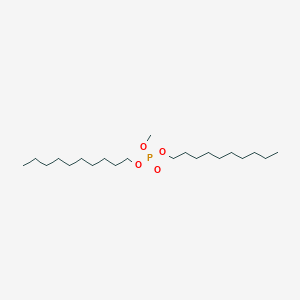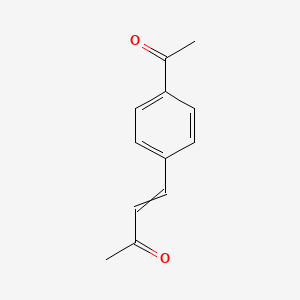
5-Fluoro-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid is a synthetic organic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes a fluorine atom, a phenyl group, and a carboxylic acid functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The initial step involves the formation of the cinnoline core through a cyclization reaction. This can be achieved by reacting an appropriate precursor, such as 2-aminobenzophenone, with a suitable reagent like phosphorus oxychloride (POCl3) under reflux conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate (K2CO3).
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of bacterial or viral DNA. The exact mechanism depends on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid: Lacks the fluorine atom and phenyl group, which may result in different biological activities.
5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but with a quinoline core instead of a cinnoline core, leading to different chemical and biological properties.
Uniqueness
5-Fluoro-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
106815-82-1 |
|---|---|
Molekularformel |
C15H9FN2O3 |
Molekulargewicht |
284.24 g/mol |
IUPAC-Name |
5-fluoro-4-oxo-1-phenylcinnoline-3-carboxylic acid |
InChI |
InChI=1S/C15H9FN2O3/c16-10-7-4-8-11-12(10)14(19)13(15(20)21)17-18(11)9-5-2-1-3-6-9/h1-8H,(H,20,21) |
InChI-Schlüssel |
YOGFWZPLWLFAHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C(=CC=C3)F)C(=O)C(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)




![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)



![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)

![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)

